

Spectroscopic Profile of 1-Methyl-cyclobutylamine: A Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-cyclobutylamine**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-Methyl-cyclobutylamine** ($C_5H_{11}N$), a compound of interest in chemical research and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this document combines predicted data, established spectroscopic principles for primary amines, and general experimental protocols.

Molecular and Spectroscopic Overview

1-Methyl-cyclobutylamine is a primary amine with a molecular weight of 85.15 g/mol. Its structure consists of a cyclobutane ring with a methyl group and an amino group attached to the same carbon atom. This arrangement presents a unique spectroscopic fingerprint. The exact mass of the molecule is 85.089149355 Da[1].

Table 1: Mass Spectrometry Data for 1-Methyl-cyclobutylamine

Parameter	Value	Reference
Molecular Formula	$C_5H_{11}N$	[1]
Molecular Weight	85.15 g/mol	[1]
Exact Mass	85.089149355 Da	[1]

Predicted and Expected Spectroscopic Data

While specific experimental spectra are not readily available in public databases, the following sections detail the expected spectroscopic characteristics based on predictions and the known behavior of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A predicted ¹H NMR spectrum suggests the presence of multiplets for the cyclobutane ring protons and a singlet for the methyl group protons. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a higher chemical shift. The amine protons (NH₂) typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the four different carbon environments in the molecule: the quaternary carbon bonded to the methyl and amino groups, the methyl carbon, and the two sets of methylene carbons in the cyclobutane ring. The carbon atom bonded to the nitrogen will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Methyl-cyclobutylamine**, as a primary amine, is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

- N-H Stretch: Two medium intensity bands are anticipated in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
- C-H Stretch: Strong absorptions are expected just below 3000 cm⁻¹ due to the C-H stretching of the alkyl groups.
- N-H Bend (Scissoring): A medium to strong band is expected in the range of 1650-1580 cm⁻¹.
- C-N Stretch: A weak to medium absorption band is anticipated in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-Methyl-cyclobutylamine** is expected to show a molecular ion peak (M^+) at an m/z corresponding to its molecular weight (85). A key fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium cation. For **1-Methyl-cyclobutylamine**, the loss of an ethyl radical ($C_2H_5\bullet$) from the ring would lead to a significant fragment ion.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a liquid amine sample like **1-Methyl-cyclobutylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the neat **1-Methyl-cyclobutylamine** sample is dissolved in a deuterated solvent (e.g., $CDCl_3$, D_2O) in a standard 5 mm NMR tube. A common concentration range is 5-25 mg of the compound in 0.5-0.7 mL of solvent.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for 1H and ^{13}C nuclei. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay.
- **Data Acquisition:** For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Proton-decoupled ^{13}C NMR is commonly performed to simplify the spectrum.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

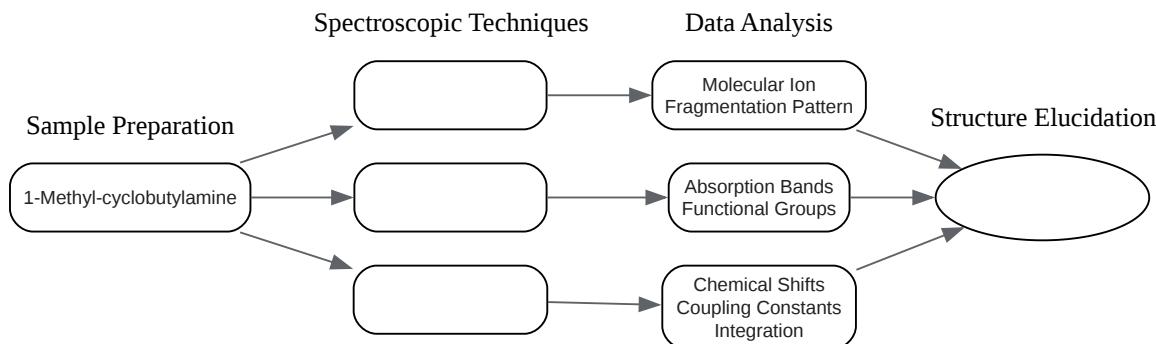
- Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. A sufficient number of scans are co-added to achieve an acceptable signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **1-Methyl-cyclobutylamine**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable. For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC.
- Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an unknown compound like **1-Methyl-cyclobutylamine**.



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Caption: A logical workflow for the spectroscopic analysis of **1-Methyl-cyclobutylamine**.

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References

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